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Compound of Interest

Compound Name: 5-Bromopyridazin-4-amine

Cat. No.: B1444788

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Bromopyridazin-4-amine (CAS No: 55928-90-0), a heterocyclic compound of interest in
medicinal chemistry and materials science.[1][2] The document details its predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This
guide is intended for researchers, scientists, and drug development professionals to aid in the
identification, characterization, and quality control of this molecule.

Disclaimer: The spectroscopic data presented in this guide are computationally predicted and
are intended to serve as a reference for experimental verification. While prediction algorithms
are highly sophisticated, experimental data should be acquired for definitive structural
confirmation.

Molecular Structure and Overview

5-Bromopyridazin-4-amine is a substituted pyridazine, a class of diazine heterocycles with
two adjacent nitrogen atoms.[1] The presence of a bromine atom and an amine group on the
pyridazine ring imparts specific spectroscopic characteristics that are crucial for its
identification.

Molecular Formula: C4aH4BrNs[2] Molecular Weight: 174.00 g/mol [2]

The structural features, including the aromatic ring, the C-Br bond, and the N-H bonds of the
primary amine, give rise to distinct signals in various spectroscopic analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR spectra of 5-Bromopyridazin-4-amine provide
valuable information about its structure.

Predicted 'H NMR Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the protons on the pyridazine
ring and the amine group. The chemical shifts are influenced by the electronegativity of the
nitrogen and bromine atoms and the aromatic ring current.

Predicted *H NMR Data (Solvent: DMSO-de, 400 MHZz)

Chemical Shift (6, ppm) Multiplicity Assighment
~8.5-8.7 Singlet H-6
~8.0-8.2 Singlet H-3
~6.5-7.0 Broad Singlet -NH:z

Interpretation:

e The two protons on the pyridazine ring (H-3 and H-6) are expected to appear as singlets due
to the lack of adjacent protons for coupling.

o The downfield chemical shifts of H-3 and H-6 are attributed to the deshielding effect of the
electronegative nitrogen atoms within the aromatic ring.

e The amine protons (-NHz) are expected to appear as a broad singlet, a characteristic feature
of exchangeable protons. The chemical shift of the amine protons can vary depending on the
solvent, concentration, and temperature.

Predicted **C NMR Spectroscopy

The 3C NMR spectrum provides information on the number and chemical environment of the
carbon atoms in the molecule.
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Predicted 3C NMR Data (Solvent: DMSO-ds, 100 MHz)

Chemical Shift (6, ppm) Assignment

~155 - 160 C-4

~150 - 155 C-6

~130 - 135 C-3

~115-120 C-5
Interpretation:

Four distinct signals are expected, corresponding to the four carbon atoms in the pyridazine
ring.

The carbon atom attached to the amine group (C-4) is expected to be the most downfield
due to the strong deshielding effect of the nitrogen atom.

The carbon atom bonded to the bromine (C-5) will also be significantly deshielded.

The chemical shifts of C-3 and C-6 are influenced by the adjacent nitrogen atoms.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of the 5-Bromopyridazin-4-amine sample for *H NMR, or 20-50
mg for 33C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCI3) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).
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Spectrometer Setup and Data Acquisition:

Insert the prepared NMR tube into the NMR spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the *H NMR spectrum using a standard pulse sequence.

For 13C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon atom.

Visualization of NMR Assignments
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 5-Bromopyridazin-4-amine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1444788#spectroscopic-data-of-5-bromopyridazin-4-
amine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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